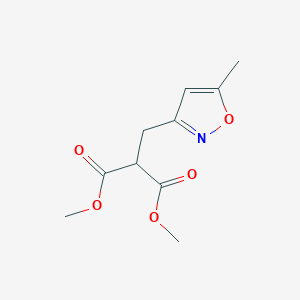
3-methyl-N-(naphthalen-1-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-N-(naphthalen-1-yl)-1-benzofuran-2-carboxamide, commonly known as MNBC, is a synthetic compound that belongs to the benzofuran family. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. MNBC has been extensively studied for its potential applications in cancer research and drug development.
Scientific Research Applications
Organic Synthesis and Chemical Sensing
Synthesis and Sensing Capabilities : The research led by Younes et al. (2020) focused on the synthesis of benzamide derivatives for colorimetric sensing of fluoride anions. Their findings highlighted the potential of these compounds in detecting fluoride anions through naked-eye detection, showcasing the versatility of benzamide derivatives in chemical sensing applications Younes et al., 2020.
Carboxylation Reactions : Nemoto et al. (2016) investigated the carboxylation and ethoxycarbonylation of indoles, revealing methods to synthesize indole carboxylic acids and esters. This study is significant for understanding how derivatives similar to 3-methyl-N-(naphthalen-1-yl)-1-benzofuran-2-carboxamide can be synthesized and modified for various applications Nemoto et al., 2016.
Pharmaceutical and Biological Research
- Histamine H3 Receptor Antagonists : Research by Black et al. (2007) on naphthalene-based compounds as histamine H3 receptor antagonists highlights the pharmaceutical relevance of such structures. These compounds, including benzofuran derivatives, show potential for central nervous system (CNS) applications due to their high potency and selectivity Black et al., 2007.
Advanced Materials and Chemical Analysis
Fluorescent Sensing Films : Fan et al. (2016) developed fluorescent sensing films based on naphthalene diimide derivatives, which demonstrate high performance in detecting aniline vapor. This work showcases the application of naphthalene and benzofuran derivatives in creating sensitive materials for environmental and chemical monitoring Fan et al., 2016.
Kinetic Analysis of Chemical Reactions : Darijani et al. (2020) conducted a kinetic analysis of a multi-component reaction involving naphthalene derivatives, providing insight into the reaction mechanisms and the efficiency of synthesis processes. Such studies are crucial for optimizing synthetic routes and understanding the dynamics of complex chemical reactions Darijani et al., 2020.
properties
IUPAC Name |
3-methyl-N-naphthalen-1-yl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c1-13-15-9-4-5-12-18(15)23-19(13)20(22)21-17-11-6-8-14-7-2-3-10-16(14)17/h2-12H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKMDYZQQAFFCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylimidazo[1,2-b]pyridazin-6-amine;hydrochloride](/img/structure/B2729778.png)

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2729781.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2729782.png)


![7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2729788.png)

![N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729791.png)
![2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride](/img/structure/B2729793.png)

amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2729796.png)
